molecular formula C15H16O5 B443431 Methyl 5-[(4-ethoxyphenoxy)methyl]-2-furoate CAS No. 438467-47-1

Methyl 5-[(4-ethoxyphenoxy)methyl]-2-furoate

Cat. No.: B443431
CAS No.: 438467-47-1
M. Wt: 276.28g/mol
InChI Key: ANLHLWPJUSYPKI-UHFFFAOYSA-N
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Description

Methyl 5-[(4-ethoxyphenoxy)methyl]-2-furoate is a chemical compound belonging to the class of furoic acid derivatives. It is characterized by its white crystalline powder form, which is soluble in both water and organic solvents. This compound has garnered significant attention in scientific research due to its potential therapeutic and environmental applications.

Preparation Methods

The synthesis of Methyl 5-[(4-ethoxyphenoxy)methyl]-2-furoate typically involves the reaction of 5-hydroxymethyl-2-furoic acid with 4-ethoxyphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Methyl 5-[(4-ethoxyphenoxy)methyl]-2-furoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 5-[(4-ethoxyphenoxy)methyl]-2-furoate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 5-[(4-ethoxyphenoxy)methyl]-2-furoate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes or signaling pathways .

Comparison with Similar Compounds

Methyl 5-[(4-ethoxyphenoxy)methyl]-2-furoate can be compared with other similar compounds such as:

    5-[(4-ethoxyphenoxy)methyl]-2-furancarboxylic acid: This compound shares a similar structure but differs in its functional groups.

    5-[(4-ethoxyphenoxy)methyl]-N-methyl-N-phenyl-2-furamide: Another structurally related compound with different functional groups and properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

methyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-3-18-11-4-6-12(7-5-11)19-10-13-8-9-14(20-13)15(16)17-2/h4-9H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLHLWPJUSYPKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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